Cas no 1798406-60-6 (1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one)
![1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one structure](https://ja.kuujia.com/scimg/cas/1798406-60-6x500.png)
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one 化学的及び物理的性質
名前と識別子
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- 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one
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- インチ: 1S/C14H15NOS/c16-14(9-8-13-5-2-10-17-13)15-11-3-1-4-12(15)7-6-11/h1-3,5,8-12H,4,6-7H2
- InChIKey: ACCZBBQXKCYWRC-UHFFFAOYSA-N
- ほほえんだ: C(N1C2CCC1C=CC2)(=O)C=CC1SC=CC=1
じっけんとくせい
- 密度みつど: 1.246±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 442.8±44.0 °C(Predicted)
- 酸性度係数(pKa): -1.09±0.20(Predicted)
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-2537-4mg |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-5mg |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-10μmol |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-3mg |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-15mg |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-1mg |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-2mg |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-10mg |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-2μmol |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6471-2537-5μmol |
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(thiophen-2-yl)prop-2-en-1-one |
1798406-60-6 | 90%+ | 5μl |
$63.0 | 2023-04-25 |
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-oneに関する追加情報
Introduction to 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one (CAS No. 1798406-60-6)
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. The compound belongs to the class of azabicycloalkenes, which are known for their diverse pharmacological properties and utility in drug design. With the CAS number 1798406-60-6, this molecule has been studied for its structural features and its possible applications in the development of novel therapeutic agents.
The core structure of 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one consists of an azabicyclo[3.2.1]octane ring system fused with a thiophene moiety and an α,β-unsaturated carbonyl group. This combination of functional groups makes the compound a promising candidate for further investigation in various biological assays. The presence of the azabicycloalkene moiety introduces conformational rigidity, which can influence binding interactions with biological targets, while the thiophene ring contributes to electronic properties that may enhance bioavailability and metabolic stability.
In recent years, there has been a growing interest in azabicycloalkenes due to their ability to mimic natural products and their potential as scaffolds for drug discovery. The 8-Azabicyclo[3.2.1]oct-2-en-8-yl substituent in this compound is particularly noteworthy, as it has been shown to exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory and infectious diseases. Studies have demonstrated that molecules with similar scaffolds can interact with biological pathways in novel ways, leading to the development of more effective therapeutic strategies.
The thiophene moiety in 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one adds another layer of complexity, as thiophenes are well-known for their role in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets. The α,β-unsaturated carbonyl group further enhances the compound's potential as a pharmacophore by allowing for Michael addition reactions and other electrophilic additions, which are crucial for drug-receptor interactions.
Recent research has focused on synthesizing derivatives of 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one to optimize its pharmacological properties. For instance, modifications to the thiophene ring have led to compounds with improved solubility and reduced toxicity, making them more suitable for clinical applications. Additionally, computational studies have been employed to predict binding affinities and metabolic pathways, which have guided the design of more effective derivatives.
The compound's structural features also make it a valuable tool for studying enzyme mechanisms and ligand-receptor interactions. The rigid bicyclic system constrains conformational flexibility, allowing researchers to probe specific binding modes that might be difficult to achieve with more flexible molecules. This has implications not only for drug design but also for understanding fundamental biological processes at the molecular level.
In conclusion, 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one (CAS No. 1798406-60-6) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. Further studies are warranted to explore its full therapeutic potential and to develop novel derivatives that could address unmet medical needs.
1798406-60-6 (1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-thienyl)-2-propen-1-one) 関連製品
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